2,6-bis(4-ethenylphenyl)-4-methylaniline
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Overview
Description
2,6-bis(4-ethenylphenyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two ethenylphenyl groups attached to the 2 and 6 positions of a central benzene ring, with a methyl group at the 4 position and an amino group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-ethenylphenyl)-4-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dibromo-4-methylaniline and styrene.
Reaction Conditions: The key step involves a palladium-catalyzed Heck coupling reaction between 2,6-dibromo-4-methylaniline and styrene under basic conditions. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(4-ethenylphenyl)-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
2,6-bis(4-ethenylphenyl)-4-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-bis(4-ethenylphenyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The ethenylphenyl groups can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-ethenylphenyl)-4-methoxyphenol: Similar structure but with a methoxy group instead of an amino group.
2,6-bis(4-ethenylphenyl)-4-methylphenol: Similar structure but with a hydroxyl group instead of an amino group.
2,6-bis(4-ethenylphenyl)-4-methylbenzoic acid: Similar structure but with a carboxyl group instead of an amino group.
Uniqueness
2,6-bis(4-ethenylphenyl)-4-methylaniline is unique due to the presence of both ethenylphenyl groups and an amino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
679835-71-3 |
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Molecular Formula |
C23H21N |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2,6-bis(4-ethenylphenyl)-4-methylaniline |
InChI |
InChI=1S/C23H21N/c1-4-17-6-10-19(11-7-17)21-14-16(3)15-22(23(21)24)20-12-8-18(5-2)9-13-20/h4-15H,1-2,24H2,3H3 |
InChI Key |
SUNWELSTHKBNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC=C(C=C2)C=C)N)C3=CC=C(C=C3)C=C |
Origin of Product |
United States |
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